molecular formula C22H19FN2O3S B11306551 2-amino-6-ethyl-7-[(4-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

2-amino-6-ethyl-7-[(4-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

Cat. No.: B11306551
M. Wt: 410.5 g/mol
InChI Key: MMNLJWWFGGAYKB-UHFFFAOYSA-N
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Description

2-AMINO-6-ETHYL-7-[(4-FLUOROPHENYL)METHOXY]-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, a thiazole ring, and a fluorophenyl group. These structural features contribute to its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-6-ETHYL-7-[(4-FLUOROPHENYL)METHOXY]-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced by reacting the chromen-4-one intermediate with 4-methyl-2-aminothiazole under acidic conditions.

    Attachment of the Fluorophenyl Group: The final step involves the nucleophilic substitution reaction where the fluorophenyl group is introduced using 4-fluorobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-6-ETHYL-7-[(4-FLUOROPHENYL)METHOXY]-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced chromen-4-one derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-AMINO-6-ETHYL-7-[(4-FLUOROPHENYL)METHOXY]-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-AMINO-6-ETHYL-7-[(4-FLUOROPHENYL)METHOXY]-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-6-ETHYL-7-[(4-CHLOROPHENYL)METHOXY]-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE
  • 2-AMINO-6-ETHYL-7-[(4-BROMOPHENYL)METHOXY]-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE
  • 2-AMINO-6-ETHYL-7-[(4-IODOPHENYL)METHOXY]-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE

Uniqueness

The uniqueness of 2-AMINO-6-ETHYL-7-[(4-FLUOROPHENYL)METHOXY]-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE lies in the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H19FN2O3S

Molecular Weight

410.5 g/mol

IUPAC Name

2-amino-6-ethyl-7-[(4-fluorophenyl)methoxy]-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one

InChI

InChI=1S/C22H19FN2O3S/c1-3-14-8-16-18(9-17(14)27-10-13-4-6-15(23)7-5-13)28-21(24)19(20(16)26)22-25-12(2)11-29-22/h4-9,11H,3,10,24H2,1-2H3

InChI Key

MMNLJWWFGGAYKB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)F)OC(=C(C2=O)C4=NC(=CS4)C)N

Origin of Product

United States

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